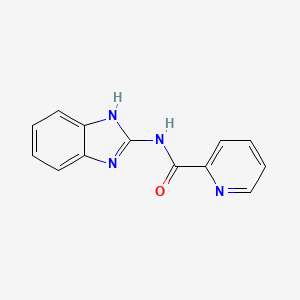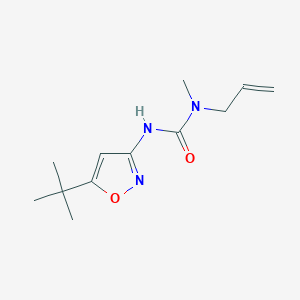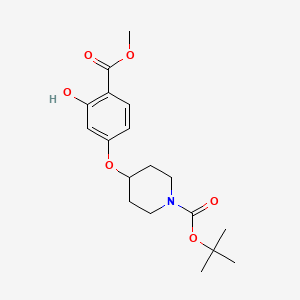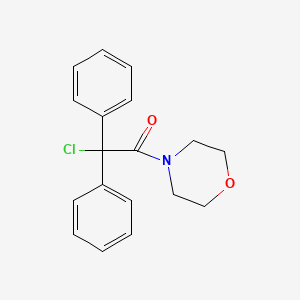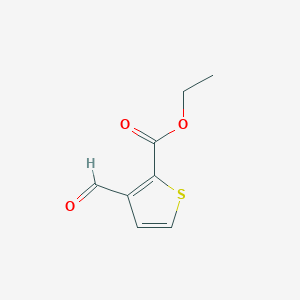![molecular formula C18H17ClN4O B8674129 2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B8674129.png)
2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and a chloropyrazine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
The synthesis of 2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the chloropyrazine moiety: This step involves the nucleophilic substitution reaction where the piperidine ring reacts with 3-chloropyrazine in the presence of a suitable base.
Formation of the quinoline core: The final step involves the cyclization of the intermediate product to form the quinoline ring, often under high-temperature conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Aplicaciones Científicas De Investigación
2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline can be compared with other similar compounds, such as:
2-(4-((3-Bromopyrazin-2-yl)oxy)piperidin-1-yl)quinoline: This compound has a bromine atom instead of a chlorine atom, which may affect its reactivity and biological activity.
2-(4-((3-Fluoropyrazin-2-yl)oxy)piperidin-1-yl)quinoline: The presence of a fluorine atom can influence the compound’s chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H17ClN4O |
|---|---|
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline |
InChI |
InChI=1S/C18H17ClN4O/c19-17-18(21-10-9-20-17)24-14-7-11-23(12-8-14)16-6-5-13-3-1-2-4-15(13)22-16/h1-6,9-10,14H,7-8,11-12H2 |
Clave InChI |
WELZIMFIPPRXCM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1OC2=NC=CN=C2Cl)C3=NC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

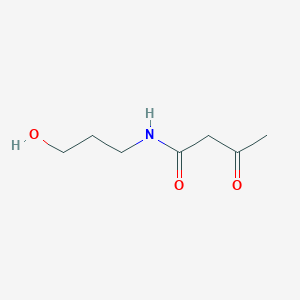
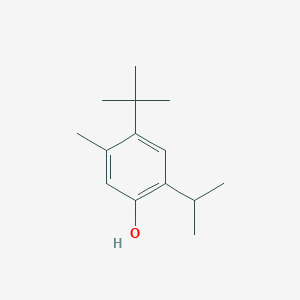
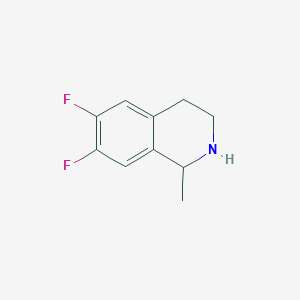
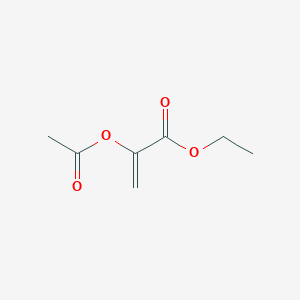
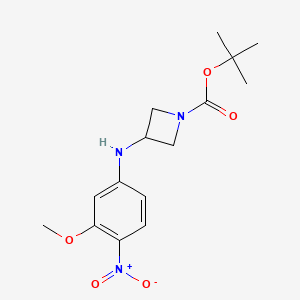
![1-[3-(3-Pyridyl)propyl]piperazine](/img/structure/B8674078.png)

